

Application Note: Comprehensive NMR Spectroscopic Analysis of 5-Methoxy-2-Carboxytryptamine

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Compound of Interest

Compound Name: 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the structural elucidation of 5-methoxy-2-carboxytryptamine using Nuclear Magnetic Resonance (NMR) spectroscopy. As a novel or less-characterized tryptamine derivative, its structural verification is paramount for research and development. This guide moves beyond a simple recitation of parameters, offering a strategic workflow from sample preparation to advanced 2D NMR techniques. We will explain the causality behind experimental choices, enabling researchers to adapt these protocols for other novel small molecules. The methodologies described herein are designed to be self-validating, ensuring high-confidence structural assignment and purity assessment.

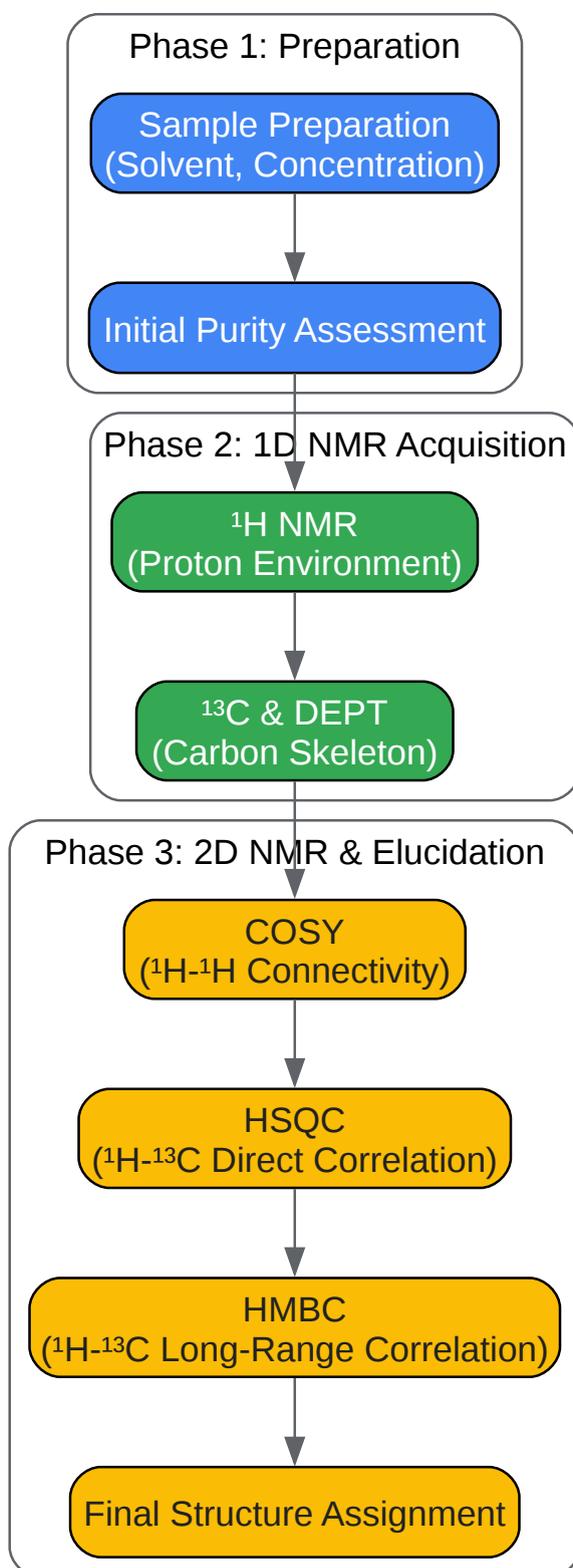
Introduction and Strategic Overview

5-methoxy-2-carboxytryptamine is a tryptamine derivative featuring a methoxy group at the 5-position and a carboxylic acid at the 2-position of the indole ring. These modifications to the core tryptamine scaffold, which is related to the neurotransmitter serotonin, suggest potential applications in medicinal chemistry and drug development.^{[1][2]} Accurate and unambiguous structural characterization is the foundational step for any further investigation, including biological assays and safety profiling.

NMR spectroscopy is the most powerful technique for the non-destructive elucidation of the molecular structure of organic compounds in solution.^[3] This guide details a multi-faceted NMR approach, beginning with standard one-dimensional (1D) ^1H and ^{13}C experiments and progressing to two-dimensional (2D) correlation experiments (COSY, HSQC, HMBC) to unequivocally establish atomic connectivity.

Experimental Workflow

The logical flow for structural elucidation follows a systematic progression from sample preparation to final structure confirmation. This ensures data quality at each stage and builds a comprehensive dataset for analysis.



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Caption: Experimental workflow for NMR analysis.

Core Protocols: From Sample to Spectrum

The quality of the final NMR spectrum is profoundly dependent on meticulous sample preparation.

Sample Preparation Protocol

Rationale: The choice of solvent is critical. 5-methoxy-2-carboxytryptamine contains both a basic amine and an acidic carboxylic acid, making it zwitterionic and likely soluble in polar protic solvents. Deuterated dimethyl sulfoxide (DMSO- d_6) is an excellent first choice due to its high polarity and ability to exchange with the labile $-NH_2$ and $-COOH$ protons, which can be observed in the spectrum. Deuterated methanol (CD_3OD) is another option, though it will cause rapid exchange and potential loss of the signals from labile protons.

Step-by-Step Protocol:

- **Material Weighing:** Accurately weigh 10-20 mg of the sample for 1H and 2D NMR experiments. For a dedicated ^{13}C NMR spectrum, a higher concentration (50-100 mg) is recommended to improve the signal-to-noise ratio and reduce acquisition time.[4]
- **Solvent Selection:** Choose a high-purity deuterated solvent (e.g., DMSO- d_6 , 99.9 atom % D).
- **Dissolution:** Dissolve the sample in a small, clean vial with approximately 0.6-0.7 mL of the deuterated solvent.[5][6] Gentle vortexing or warming may be required to achieve complete dissolution.
- **Filtration (Critical Step):** To remove any particulate matter that can degrade spectral quality (leading to broad lines), filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a high-quality 5 mm NMR tube.
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, modern spectrometers can reference the spectrum to the residual solvent signal (e.g., DMSO- d_6 at δ 2.50 ppm for 1H and 39.52 ppm for ^{13}C).
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly. Parafilm can be used to seal the cap for volatile solvents or long-term storage.[7]

Spectrometer Setup and 1D NMR Acquisition

Rationale: Initial 1D spectra provide the fundamental framework for the structure. The ^1H NMR spectrum gives information on the number and type of proton environments, while the ^{13}C and DEPT spectra reveal the carbon skeleton.

Step-by-Step Protocol:

- Instrument Insertion: Insert the sample into the NMR spectrometer.
- Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual "shimming" is then performed to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.[\[6\]](#)
- ^1H NMR Acquisition:
 - Acquire a standard 1D proton spectrum.
 - Typical parameters on a 400-600 MHz spectrometer include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. This is a lower sensitivity experiment and requires more scans (e.g., 128 to 1024 or more, depending on concentration).[\[6\]](#)
 - A relaxation delay of 2 seconds is standard.
- DEPT-135 Acquisition:
 - Run a DEPT-135 experiment. This technique differentiates carbon types: CH and CH_3 signals appear as positive peaks, while CH_2 signals appear as negative peaks. Quaternary carbons (including C=O) are absent. This is invaluable for assigning carbon resonances.

Spectral Interpretation and Data

While no direct literature data for 5-methoxy-2-carboxytryptamine is readily available, we can predict the spectral features based on the known data for the closely related 5-methoxytryptamine and by considering the electronic effects of the 2-carboxy group.[8] The carboxylic acid is an electron-withdrawing group and will deshield (shift to higher ppm) nearby nuclei.

Predicted Chemical Structure and Numbering

Caption: Structure of 5-methoxy-2-carboxytryptamine with IUPAC numbering.

Table 1: Predicted ^1H and ^{13}C NMR Data (in DMSO- d_6)

Position	Atom Type	Predicted ¹ H Shift (ppm), Multiplicity, J (Hz)	Predicted ¹³ C Shift (ppm)	Rationale for Prediction / Key Correlations
1	-NH	~11.0, br s	-	Indole NH, broad due to exchange.
2	C	-	~138	Deshielded by COOH and N. HMBC from H4.
2-COOH	-COOH	~12.5, br s	~165	Carboxylic acid proton, broad. Carbon is deshielded.
3	C	-	~108	Shielded relative to C2. HMBC from H10, H11.
3a	C	-	~129	Quaternary carbon. HMBC from H4, H7.
4	-CH	~7.4, d, J=8.8	~113	Deshielded by proximity to C2-COOH. COSY to H6 (meta).
5	C-O	-	~155	Attached to electronegative oxygen. HMBC from OCH ₃ .
5-OCH ₃	-OCH ₃	~3.8, s	~56	Characteristic methoxy singlet. HMBC to C5.
6	-CH	~6.8, dd, J=8.8, 2.4	~113	Standard aromatic proton.

				COSY to H4, H7.
7	-CH	~7.1, d, J=2.4	~101	Standard aromatic proton. COSY to H6.
7a	C	-	~132	Quaternary carbon. HMBC from H6, H7, H10.
10	-CH ₂ -	~3.1, t, J=7.0	~24	Methylene adjacent to indole ring. COSY to H11.
11	-CH ₂ -	~2.9, t, J=7.0	~40	Methylene adjacent to amine. COSY to H10.
11-NH ₂	-NH ₂	~8.2, br s	-	Amine protons, likely broad and may show as a triplet if coupling to H11 is resolved.

Note: Predicted shifts are estimates. Actual values may vary. "br s" denotes a broad singlet.

Advanced Structural Elucidation with 2D NMR

2D NMR experiments are essential for assembling the molecular puzzle by revealing through-bond and through-space correlations.^{[9][10]}

COSY (¹H-¹H Correlation Spectroscopy)

Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds.

Expected Correlations:

- A cross-peak between the protons at H10 and H11, confirming the ethylamine side chain.
- A cross-peak between H6 and H7 on the benzene portion of the indole ring.
- A weaker, long-range (meta) coupling may be observed between H4 and H6.

HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify which protons are directly attached to which carbons. Expected

Correlations:

- A cross-peak correlating the H10 signal to the C10 signal.
- A cross-peak correlating the H11 signal to the C11 signal.
- Correlations for all aromatic C-H pairs: H4/C4, H6/C6, and H7/C7.
- A correlation between the methoxy protons (5-OCH₃) and its carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify longer-range (typically 2-4 bond) correlations between protons and carbons. This is the key experiment for connecting the different fragments of the molecule.[\[11\]](#)

Key Expected Correlations for Structure Proof:

- From Methoxy Protons (5-OCH₃): A strong correlation to C5 confirms the position of the methoxy group.
- From H4: Correlations to C2, C3a, and C6 will place the carboxy group definitively at position 2.
- From Side Chain (H10): Correlations to C3, C3a, and C7a will confirm the attachment point of the ethylamine chain to the indole ring.
- From Indole NH (H1): Correlations to C2, C3, and C7a further solidify the indole core structure.

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